molecular formula C10H7FO2 B13685366 8-Fluoro-2-methyl-4H-chromen-4-one

8-Fluoro-2-methyl-4H-chromen-4-one

Cat. No.: B13685366
M. Wt: 178.16 g/mol
InChI Key: BSRGQMDXVLNMCM-UHFFFAOYSA-N
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Description

8-Fluoro-2-methyl-4H-chromen-4-one is a fluorinated chromenone derivative characterized by a fluorine atom at position 8 and a methyl group at position 2 of its chromenone core. Chromenones (4H-chromen-4-one derivatives) are oxygen-containing heterocyclic compounds with a benzopyran-4-one skeleton.

Properties

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

8-fluoro-2-methylchromen-4-one

InChI

InChI=1S/C10H7FO2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3

InChI Key

BSRGQMDXVLNMCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-hydroxyacetophenone with ethyl fluoroacetate in the presence of a base, followed by cyclization under acidic conditions . Another approach involves the use of fluorinated benzaldehydes and methyl ketones under basic conditions to form the desired chromenone structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Fluoro-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The biological and chemical properties of 8-Fluoro-2-methyl-4H-chromen-4-one are influenced by its substitution pattern. Below is a comparison with key analogs:

Compound Name Molecular Formula Substituents Key Properties/Bioactivity Reference
This compound C₁₀H₇FO₂ F (C8), CH₃ (C2) Enhanced lipophilicity; potential kinase inhibition
4-Hydroxycoumarin C₉H₆O₃ OH (C4) Anticoagulant; lacks fluorinated reactivity
7-Hydroxy-4-methylcoumarin C₁₀H₈O₃ OH (C7), CH₃ (C4) Fluorescent probe; antimicrobial activity
6-Fluoro-4-hydroxycoumarin C₉H₅FO₃ F (C6), OH (C4) Altered metabolic stability
6,8-Dichloro-2-methyl-4H-chromen-4-one C₁₀H₇Cl₂O₂ Cl (C6, C8), CH₃ (C2) Antileishmanial activity
8-Fluoro-6-methylchroman-4-one C₁₀H₉FO₂ F (C8), CH₃ (C6) Reduced potency due to swapped substituents
Key Observations:

Fluorine Position : The 8-fluoro substitution in the target compound distinguishes it from 6-fluoro analogs (e.g., 6-Fluoro-4-hydroxycoumarin), which exhibit different metabolic stability and electronic effects .

Chlorinated Analogs : Dichloro derivatives (e.g., 6,8-Dichloro-2-methyl-4H-chromen-4-one) show higher reactivity but lower selectivity in biological systems compared to fluorinated compounds .

Table: Bioactivity of Selected Chromenones
Compound Biological Activity Mechanism/Application Reference
This compound Under investigation for kinase inhibition Targets ATP-binding pockets
7-Isopropoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one Antioxidant and anti-inflammatory Trifluoromethyl enhances electron withdrawal
5-Methoxy-2-methyl-4H-chromen-4-one Anticancer activity (in vitro) Methoxy group improves solubility
Key Findings:
  • Fluorinated chromenones generally exhibit higher metabolic stability than hydroxylated analogs due to reduced susceptibility to oxidation .
  • The trifluoromethyl group in analogs like 7-Isopropoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one enhances electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets .

Biological Activity

8-Fluoro-2-methyl-4H-chromen-4-one is a synthetic heterocyclic compound belonging to the chromenone family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The unique presence of a fluorine atom at the 8th position and a methyl group at the 2nd position enhances its chemical reactivity and biological interactions.

The structure of this compound can be represented as follows:

C10H7FO\text{C}_{10}\text{H}_7\text{F}\text{O}

This compound undergoes various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can lead to the formation of derivatives with modified biological activities.

Reaction TypeExample Products
OxidationCorresponding quinones
ReductionDihydro derivatives
SubstitutionHalogenated or alkylated derivatives

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate cellular signaling pathways through interactions with receptors.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in studies involving breast cancer (MCF-7) cells, compounds derived from this chromenone demonstrated IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 Value (μM)Reference
MCF-715.5
Hek29320.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacteria and fungi. It demonstrates bactericidal effects on Gram-positive bacteria and shows moderate activity against certain fungal strains.

MicroorganismActivity TypeMIC (μg/mL)Reference
Staphylococcus aureusBactericidal32
Escherichia coliBacteriostatic64
Candida albicansFungicidal16

Case Studies

  • Antileishmanial Activity : A study evaluated the antileishmanial activity of derivatives based on similar chromenone structures. Compounds exhibited promising results against Leishmania major, with some derivatives showing IC50 values comparable to standard treatments like Amphotericin B .
  • Biofilm Inhibition : Another investigation focused on the biofilm-forming capabilities of certain bacterial strains when treated with chromenone derivatives. The results indicated that these compounds could significantly reduce biofilm formation, suggesting potential applications in treating biofilm-associated infections .

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